molecular formula C15H15F3N2O B1401823 [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-38-2

[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401823
M. Wt: 296.29 g/mol
InChI Key: IKGUMVAHWJLGEO-UHFFFAOYSA-N
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Description

“[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

The exploration of pyridine derivatives, including compounds structurally related to [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, has yielded significant insights into their synthesis and structural characteristics. For instance, studies have demonstrated the synthesis of complex pyridine and phenyl derivatives, focusing on their crystalline structures and magnetic properties. These compounds are analyzed for their spin crossover behaviors and structural transformations at varying temperatures, providing a foundational understanding of their physical and chemical properties (Boldog et al., 2009).

Photophysical Properties and Sensor Applications

Research into triarylamine derivatives functionalized with groups such as methoxyphenyl and pyridinyl has elucidated their photophysical properties. These studies highlight the solvent-dependent Stokes shifts observed in these compounds and suggest potential applications as pH sensors, leveraging their pH-dependent absorptions and emissions. This area of research underscores the utility of pyridine derivatives in developing novel sensor technologies (Hu et al., 2013).

Antifungal Activity

The antifungal effects of certain pyrimidin-2-amine derivatives, which share a common structural motif with the compound of interest, have been investigated. These studies reveal the compounds' inhibitory effects on various fungi, indicating potential applications in antifungal treatments and the development of new pharmacological agents. The specificity and efficacy of these compounds against different fungal species have been quantified, highlighting their relevance in addressing fungal infections (Jafar et al., 2017).

Electrocatalytic and Photocatalytic Applications

The electrochemical behavior of pyridine derivatives has been a subject of study, focusing on their reduction and oxidation processes in various media. These investigations contribute to understanding the electrocatalytic and photocatalytic applications of such compounds, including their potential in organic synthesis and environmental remediation. The research delves into the mechanisms of these electrochemical reactions and their implications for developing new catalytic processes (David et al., 1995).

properties

IUPAC Name

3-(3-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUMVAHWJLGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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